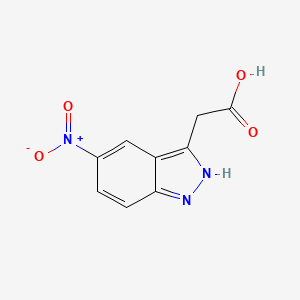

(5-Nitro-1H-indazol-3-YL)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O4 |

|---|---|

Molecular Weight |

221.17 g/mol |

IUPAC Name |

2-(5-nitro-2H-indazol-3-yl)acetic acid |

InChI |

InChI=1S/C9H7N3O4/c13-9(14)4-8-6-3-5(12(15)16)1-2-7(6)10-11-8/h1-3H,4H2,(H,10,11)(H,13,14) |

InChI Key |

CRZFFTGXDWPTSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5 Nitro 1h Indazol 3 Yl Acetic Acid and Analogues

Direct Synthetic Routes to (5-Nitro-1H-indazol-3-YL)acetic Acid

Direct synthetic strategies for indazole-3-acetic acids often focus on constructing the bicyclic indazole system from acyclic or monocyclic precursors that already contain the necessary carbon framework for the acetic acid side chain.

While a specific, optimized protocol for the direct, one-pot synthesis of this compound is not extensively documented in singular reports, a viable and common pathway can be constructed from the key intermediate, 5-Nitro-1H-indazol-3-ylamine. This multi-step approach leverages well-established named reactions.

A proposed synthetic pathway involves:

Diazotization of the Amine : The synthesis would commence with the diazotization of 5-Nitro-1H-indazol-3-ylamine using sodium nitrite (B80452) in a strong acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

Cyanomethylation via Sandmeyer Reaction : The unstable diazonium salt is then immediately used in a Sandmeyer-type reaction. wikipedia.orglscollege.ac.inbyjus.com Treatment with a copper(I) cyanide and potassium cyanide solution would introduce a nitrile group, yielding (5-Nitro-1H-indazol-3-YL)acetonitrile. The Sandmeyer reaction is a versatile method for replacing an aromatic amino group with various substituents via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com

Hydrolysis of the Nitrile : The final step is the hydrolysis of the resulting acetonitrile (B52724) derivative. This can be achieved under either acidic (e.g., refluxing with aqueous sulfuric acid) or basic (e.g., refluxing with aqueous sodium hydroxide (B78521) followed by acidification) conditions to convert the nitrile functional group into a carboxylic acid, thus affording the target compound, this compound.

Optimization of this pathway would involve careful control of temperature during diazotization to prevent premature decomposition of the diazonium salt and ensuring the efficient copper-catalyzed substitution in the Sandmeyer step.

An alternative and elegant strategy for the synthesis of the indazole acetic acid scaffold involves forming the crucial N-N bond during the cyclization step. Novel cascade N-N bond-forming reactions have been developed for this purpose. This approach allows for the convenient synthesis of various indazole acetic acid derivatives by heating 3-amino-3-(2-nitroaryl)propanoic acids with an appropriate nucleophile/solvent under basic conditions.

The reaction proceeds via a base-mediated condensation. For the synthesis of the parent 1H-indazole acetic acid, using a nucleophilic solvent like ethanolamine (B43304) with sodium hydroxide at elevated temperatures (e.g., 170 °C under microwave irradiation) has proven effective. This method tolerates a range of functional groups and electronic effects on the aromatic ring. When simple alcohols are used as the solvent, the corresponding 1-alkoxyindazole acetic acids are formed. This highlights a divergent reactivity pathway that can be controlled by the choice of nucleophile.

| Starting Material | Nucleophile/Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanolamine | NaOH, 170 °C, MW | (1H-indazol-3-yl)acetic acid | 73 |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Methanol | NaOH, 150 °C, MW | (1-methoxy-1H-indazol-3-yl)acetic acid | 81 |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanol | NaOH, 150 °C, MW | (1-ethoxy-1H-indazol-3-yl)acetic acid | 79 |

| 3-amino-3-(4-fluoro-2-nitrophenyl)propanoic acid | Methanol | NaOH, 150 °C, MW | (5-fluoro-1-methoxy-1H-indazol-3-yl)acetic acid | 86 |

| 3-amino-3-(4-chloro-2-nitrophenyl)propanoic acid | Ethanolamine | NaOH, 170 °C, MW | (5-chloro-1H-indazol-3-yl)acetic acid | 68 |

This methodology provides a valuable route to the indazole acetic acid core structure, which could be adapted for the synthesis of the 5-nitro analogue by starting with 3-amino-3-(4-nitro-2-nitrophenyl)propanoic acid.

Synthesis of Precursors and Key Intermediates

The synthesis of this compound relies heavily on the availability of key precursors, namely 5-Nitro-1H-indazole and 5-Nitro-1H-indazol-3-ylamine.

5-Nitro-1H-indazole is a fundamental building block for many derivatives. Several reliable synthetic methods for its preparation have been established.

One of the most traditional and high-yielding methods starts from 2-amino-5-nitrotoluene. orgsyn.org The process involves the diazotization of the amino group with sodium nitrite in glacial acetic acid. The resulting diazonium species undergoes an intramolecular cyclization upon standing for several days at room temperature. The product is then isolated by concentrating the reaction mixture and precipitating with water. This method can provide yields of up to 80% after recrystallization. orgsyn.org

Another efficient route involves the reaction of an ortho-halonitroarene with hydrazine (B178648). nih.govresearchgate.netchemicalbook.com Specifically, 2-fluoro-5-nitrobenzaldehyde (B1301997) reacts with hydrazine hydrate (B1144303) in a solvent like N,N-dimethylformamide (DMF) at room temperature. nih.govchemicalbook.com This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the terminal nitrogen of the hydrazine displaces the fluorine atom to close the ring, yielding 5-Nitro-1H-indazole in excellent yield (around 90%). nih.gov

| Starting Material | Key Reagents | Reaction Type | Typical Yield (%) | Reference |

|---|---|---|---|---|

| 2-amino-5-nitrotoluene | NaNO₂, Glacial Acetic Acid | Diazotization/Cyclization | 72-80 | orgsyn.org |

| 2-fluoro-5-nitrobenzaldehyde | Hydrazine hydrate, DMF | Condensation/SNAr Cyclization | 90 | nih.gov |

| 2-methyl-4-nitroaniline | NaNO₂, Acetic Acid | Diazotization/Cyclization | Quantitative (crude) | chemicalbook.com |

5-Nitro-1H-indazol-3-ylamine is a crucial intermediate for introducing functionality at the 3-position of the indazole ring. Its synthesis can be approached from 5-Nitro-1H-indazole. A plausible, though challenging, route involves a nitration-reduction sequence.

Nitration at C3 : The first step would be the regioselective nitration of 5-Nitro-1H-indazole at the C3 position. Direct nitration of indazoles can be complex, leading to mixtures of N- and C-nitrated products. However, specific methods for C3-nitration have been developed, for instance, using tert-butyl nitrite (TBN) under air, which can provide 3-nitroindazoles with high regioselectivity. researchgate.net Applying such a method would yield 3,5-Dinitro-1H-indazole.

Selective Reduction : The subsequent step requires the selective reduction of the nitro group at the 3-position while leaving the 5-nitro group intact. The nitro group at C3 is generally more electron-deficient and thus more susceptible to reduction than the one at C5. Selective reduction of dinitro-aromatic compounds can be achieved using various reagents, such as sodium sulfide (B99878) or hydrazine hydrate under controlled conditions, which are known to selectively reduce one nitro group in the presence of another. osti.gov Successful execution of this step would provide the desired 5-Nitro-1H-indazol-3-ylamine.

Alternatively, general methods for the synthesis of 3-aminoindazoles, such as the reaction of ortho-cyanophenylhydrazines or the reaction of 2-aminobenzonitriles with hydrazines, could potentially be adapted. rsc.org

Derivatization and Functionalization Strategies of Indazole Core

The indazole core is a versatile scaffold that allows for a wide range of derivatization and functionalization reactions, enabling the synthesis of diverse analogues. These reactions can target the nitrogen atoms (N1 and N2) or the carbon atoms of the heterocyclic and benzene (B151609) rings, with the C3 position being particularly important for modulation of biological activity.

N-Alkylation and N-Arylation : The indazole NH group can be readily alkylated or arylated using alkyl halides or arylboronic acids under basic conditions or with metal catalysis (e.g., copper or palladium). The reaction often yields a mixture of N1 and N2 isomers, with the ratio depending on the substrate, reagents, and reaction conditions.

C3-Halogenation : The C3 position can be halogenated to provide useful handles for further cross-coupling reactions. For instance, 5-nitro-1H-indazole can be brominated at the 3-position using bromine in DMF.

C3-Acylation and Formylation : Direct acylation at the C3 position of 2H-indazoles can be achieved through radical addition reactions using aldehydes or α-keto acids. A Vilsmeier-Haack reaction (using POCl₃/DMF) on 5-nitro-1H-indazole has been reported to produce the corresponding 3-formyl derivative in high yield.

C3-Nitration : As mentioned previously, radical C3-nitration of indazoles can be accomplished using reagents like iron(III) nitrate (B79036) or tert-butyl nitrite, providing a route to 3-nitroindazoles. researchgate.net

Metal-Catalyzed Cross-Coupling : C3-haloindazoles are excellent substrates for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of various aryl, alkynyl, and amino substituents at this position.

| Indazole Substrate | Reaction Type | Reagents | Position(s) Functionalized | Product Type |

|---|---|---|---|---|

| 1H-Indazole | N-Arylation | Aryl halide, CuI, K₂CO₃ | N1/N2 | N-Arylindazoles |

| 5-Nitro-1H-indazole | C3-Bromination | Br₂, DMF | C3 | 3-Bromo-5-nitro-1H-indazole |

| 5-Nitro-1H-indazole | C3-Formylation | POCl₃, DMF | C3 | 5-Nitro-1H-indazole-3-carbaldehyde |

| 2-Aryl-2H-indazole | C3-Nitration | Fe(NO₃)₃, TEMPO, O₂ | C3 | 2-Aryl-3-nitro-2H-indazole |

| N1-Protected 3-Iodoindazole | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C3 | 3-Arylindazole |

These functionalization strategies underscore the versatility of the indazole scaffold in generating a broad library of compounds for chemical and biological screening.

Advanced Catalytic Approaches in Indazole Synthesis

Palladium-catalyzed reactions are powerful tools for the derivatization of the indazole scaffold, enabling the formation of C-C and C-N bonds. nih.gov These methods offer high efficiency and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the C-C bond formation. nih.gov This reaction typically involves the coupling of a halo-indazole (e.g., a 3-iodo or 3-bromo-indazole derivative) with an organoboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. nih.govmdpi.com Various palladium catalysts can be employed, including PdCl₂(dppf)·DCM. nih.gov This methodology has been successfully applied to synthesize a variety of C3-arylated indazoles. mdpi.com

Palladium-catalyzed C-H activation is another advanced strategy that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov This approach has been used for the C-H arylation of indazoles with haloarenes. researchgate.net Catalytic systems such as PdCl₂ with a phenanthroline ligand and a base like K₃PO₄ have been shown to be effective for this transformation. researchgate.net

| Reaction Type | Typical Catalyst | Coupling Partner | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl₂(dppf)·DCM, Pd(OAc)₂ | Organoboronic acids | Forms C-C bonds; versatile for introducing aryl and heteroaryl groups. nih.govmdpi.com |

| C-H Arylation | PdCl₂/phenanthroline | Haloarenes | Direct functionalization of C-H bonds, improving atom economy. researchgate.net |

Electrochemical methods offer a green and efficient alternative for the synthesis and functionalization of heterocyclic compounds like indazoles. nih.govresearchgate.net These methods can avoid the use of harsh or toxic reagents by using electricity to drive chemical reactions.

The electrochemical synthesis of 1H-indazoles and their N-oxides has been demonstrated, with the outcome being dependent on the cathode material used. nih.govresearchgate.net For instance, using a reticulated vitreous carbon cathode can selectively produce 1H-indazole N-oxides. nih.govresearchgate.net Furthermore, electrochemical strategies have been developed for the C-H functionalization of indazoles. An example is the regioselective C-H selenylation of 2H-indazole derivatives, which proceeds without the need for metal catalysts or chemical oxidants. rsc.org This approach highlights the potential of electrochemistry to provide environmentally friendly synthetic routes to functionalized indazoles. nih.govresearchgate.netrsc.org

Structural Elucidation and Conformational Analysis of 5 Nitro 1h Indazol 3 Yl Acetic Acid

X-ray Crystallographic Investigations

No published studies containing X-ray crystallographic data for (5-Nitro-1H-indazol-3-YL)acetic acid were identified. Consequently, information regarding its crystal structure is unavailable.

Specific details on the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters (a, b, c, α, β, γ) for this compound have not been determined or reported in the reviewed literature.

While the molecule possesses hydrogen bond donors (the carboxylic acid -OH and the indazole N-H) and acceptors (the nitro group and carbonyl oxygen), the specific patterns and networks of intermolecular hydrogen bonds have not been experimentally characterized.

Analysis of potential π-π stacking interactions between the aromatic indazole rings requires knowledge of the crystal packing, which is currently unavailable.

Molecular Packing and Supramolecular Architecture

Conformational Dynamics and Isomerism

No dedicated studies on the conformational analysis or isomerism of this compound were found.

While computational studies on the related N-1 isomer have identified distinct conformers, similar research identifying and characterizing the possible conformers of this compound, which would arise from rotation around the C-C single bond of the acetic acid side chain, is not present in the available literature tandfonline.com.

Stability and Energy Landscape of Conformational Isomers

The conformational landscape of this compound is primarily defined by the rotational freedom of the acetic acid side chain relative to the indazole ring. The key degrees of freedom involve rotation around the C3-Cα single bond and the Cα-C(O) single bond. While specific experimental or computational studies on the conformational analysis of this compound are not extensively documented in the literature, the behavior of the acetic acid moiety is well-understood from studies on acetic acid and related carboxylic acids.

The carboxylic acid group itself can exist in two main planar conformations: a lower-energy syn (or cis) form, where the acidic proton is eclipsed with the carbonyl group, and a higher-energy anti (or trans) form. Computational and experimental studies on acetic acid have established that the syn conformer is significantly more stable. nih.govcore.ac.uk The energy barrier for rotation from the more stable syn to the anti conformer is substantial, on the order of 11-14 kcal/mol, indicating that the syn conformation is heavily predominant under normal conditions. nih.gov

For this compound, the orientation of the entire acetic acid group with respect to the plane of the indazole ring introduces further conformational possibilities. These conformers would differ in the dihedral angle between the plane of the carboxylic acid and the plane of the heterocyclic ring. The relative energies of these rotamers would be influenced by steric interactions between the carboxylic acid group and the hydrogen atom at the 4-position of the indazole ring, as well as potential weak intramolecular interactions. Quantum mechanical calculations would be required to precisely map this potential energy surface and identify the global minimum energy conformation.

| Parameter | Gas Phase (kcal/mol) | Aqueous Phase (kcal/mol) | Reference |

|---|---|---|---|

| Relative Energy (Anti vs. Syn) | ~6.0 | Data Not Specified | nih.gov |

| Rotational Barrier (Syn → Anti) | 13-14 | ~11 | nih.gov |

Tautomerism within the Nitroindazole System

Indazole and its derivatives are known to exhibit annular prototropic tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. This results in an equilibrium between the 1H- and 2H-tautomeric forms. nih.gov The position of this equilibrium is a critical aspect of the molecule's structure and can influence its chemical reactivity and biological activity. For substituted indazoles, the electronic nature and position of the substituent can significantly affect the relative stability of the two tautomers.

Experimental Evidence for 1H- and 2H-Tautomeric Forms

Experimental investigation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, provides direct evidence for the existence and relative populations of tautomers in solution. For N-unsubstituted indazoles, if the proton exchange between N1 and N2 is slow on the NMR timescale, distinct signals for each tautomer can be observed. beilstein-journals.org More commonly, a rapid equilibrium results in a time-averaged spectrum.

In studies of 5-nitroindazole (B105863), NMR characterization has been crucial. nih.govacs.org The chemical shifts of the ring protons and carbon atoms are sensitive to the location of the NH proton. In the solid state, where tautomerism can be blocked, techniques like Carbon-13 Cross-Polarization Magic Angle Spinning (CPMAS) NMR can definitively identify the predominant tautomer in the crystal lattice. beilstein-journals.org In solution, the observation of averaged signals in ¹H and ¹³C NMR spectra for symmetrically substituted positions (e.g., C4/C7 and C5/C6 in unsubstituted benzimidazole) is indicative of a fast tautomeric exchange. beilstein-journals.org For 5-nitroindazole, the asymmetry of the substitution pattern means that all aromatic signals are distinct, but their precise chemical shifts still reflect the weighted average of the contributing 1H- and 2H-tautomeric forms.

Theoretical Considerations of Tautomeric Equilibria

Quantum chemical calculations have been extensively employed to determine the relative stabilities of indazole tautomers and to understand the factors governing the tautomeric equilibrium. nih.gov Theoretical studies consistently show that for the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. acs.orgresearchgate.net

Computational methods, such as Density Functional Theory (DFT), often combined with basis sets like 6-311++G(d,p) and methods like MP2, have been used to calculate the energy difference between the tautomers. nih.govacs.org For unsubstituted indazole, the 1H form is favored by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol) in both the gas phase and in aqueous solution. nih.gov This preference is attributed to the benzenoid character of the six-membered ring in the 1H-tautomer, which is energetically favored over the quinonoid-like structure of the 2H-tautomer. The introduction of a nitro group, an electron-withdrawing substituent, at the 5-position is not expected to reverse this fundamental stability order, and theoretical models confirm that 1H-5-nitroindazole remains the more stable tautomer.

| Compound | Method | Phase | Energy Difference (ΔE, 2H - 1H) | Reference |

|---|---|---|---|---|

| Indazole | MP2/6-31G** | Not Specified | 15 kJ·mol⁻¹ | nih.gov |

| Indazole | Not Specified | Gas Phase | 14.5 kJ·mol⁻¹ | nih.gov |

| Indazole | Not Specified | Water | 15.9 kJ·mol⁻¹ | nih.gov |

Key studies found have focused on the synthesis and characterization of similar but structurally distinct compounds, such as 2-(5-nitro-1H-indazol-1-yl)acetic acid. The spectroscopic properties of indazole derivatives are highly dependent on the substitution pattern on the indazole ring. Therefore, data from other isomers cannot be reliably used to describe this compound.

General principles of spectroscopic analysis for related compounds can be described, but providing specific and accurate data tables for 1H NMR, 13C NMR, and FT-IR, as well as discussing advanced NMR techniques and vibrational assignments for this compound, is not possible without published experimental results.

Consequently, this article cannot be generated with the required level of scientific accuracy and detail at this time. Further experimental research and publication on the synthesis and characterization of this compound are needed to provide the specific data requested.

Spectroscopic Characterization and Advanced Analytical Techniques for 5 Nitro 1h Indazol 3 Yl Acetic Acid

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is a pivotal technique for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For the structural isomer, 2-(5-Nitro-1H-indazol-1-YL)acetic acid , theoretical and experimental studies have been conducted. tandfonline.com The electronic absorption spectrum of this isomer was both calculated using computational methods and measured experimentally. While the specific absorption maxima for (5-Nitro-1H-indazol-3-YL)acetic acid are not documented in the reviewed literature, the data from its isomer provides a valuable reference point. The UV-Vis spectrum is influenced by the conjugated system of the indazole ring and the nitro group. Solvents can also play a role in shifting the absorption maxima. For instance, in a study of new fluorescent compounds derived from 5-nitro-1H-indazole, a solvatochromic red shift (a shift to longer wavelengths) was observed in the absorption spectra with increasing solvent polarity. semanticscholar.org

Table 1: UV-Vis Spectral Data for a Related Compound

Please note: The following data is for the isomer 2-(5-Nitro-1H-indazol-1-YL)acetic acid and may not be representative of this compound.

| Solvent | λmax (nm) | Reference |

| Not Specified | Theoretical and experimental data reported, but specific λmax values are not provided in the abstract. | tandfonline.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.

The fragmentation of this compound under electron ionization would likely involve initial loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the bond between the acetic acid side chain and the indazole ring. The presence of the nitro group (-NO2) can also lead to characteristic fragmentation pathways, including the loss of NO (30 Da) or NO2 (46 Da). libretexts.org

Table 2: Predicted Mass Spectrometry Data for a Similar Compound

Please note: The following data is predicted for 5-Nitro-1H-indazole-3-carboxylic acid and is intended to be illustrative of the potential ionization of this compound.

| Adduct | Predicted m/z |

| [M+H]+ | 222.05 |

| [M+Na]+ | 244.03 |

| [M-H]- | 220.03 |

Theoretical and Computational Investigations of 5 Nitro 1h Indazol 3 Yl Acetic Acid

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for predicting molecular properties.

Elucidation of Electronic Structure and Properties

A DFT study of (5-Nitro-1H-indazol-3-YL)acetic acid would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties could be calculated. These would include the distribution of electron density, the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions of the molecule, and dipole moments. Such calculations would provide insights into the molecule's polarity and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Interactive Data Table: Hypothetical FMO Parameters

| Parameter | Value (eV) | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. A higher value suggests a better electron donor. | |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. A lower value suggests a better electron acceptor. | |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO. A smaller gap indicates higher reactivity. |

Note: The table above is for illustrative purposes only, as specific data for this compound is not available.

Calculation of Spectroscopic Parameters (e.g., Chemical Shifts)

DFT calculations can predict various spectroscopic properties. For instance, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to help in the assignment of experimental spectral bands.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses

These analyses provide deeper insights into the bonding and electronic interactions within a molecule.

Assessment of Intramolecular Bonding and Electronic Delocalization

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method allows for the quantitative assessment of intramolecular interactions, such as hyperconjugation, which involves the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is evaluated using second-order perturbation theory.

Interactive Data Table: Hypothetical NBO Analysis - Major Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

Note: This table is a template. Specific donor-acceptor orbitals and their stabilization energies (E(2)) for this compound would be required from a dedicated study.

Topological Properties of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) analyzes the topology of the electron density to define atoms and the bonds between them. This analysis can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the properties of the electron density at the bond critical points (BCPs). Parameters such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H) at the BCP provide a rigorous description of the bonding characteristics.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By simulating the atomic motions, MD can provide detailed insights into conformational changes, molecular flexibility, and the stability of ligand-protein complexes. researchgate.netresearchgate.net For derivatives of the indazole scaffold, MD simulations have been employed to understand their structural and intermolecular affinity stability in biological environments, such as at the binding sites of enzymes. researchgate.net

In studies of related indazole derivatives, MD simulations have shown that these compounds can remain in a stable equilibrium within a biological system, with structural deviations typically in the range of 1–3 Å. researchgate.netresearchgate.net These simulations are crucial for evaluating the stability of ligand-protein complexes, demonstrating how a potent compound binds consistently and robustly within the active site of a target protein. researchgate.net The analysis often includes calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the molecule and its complex. ajchem-a.com While these studies highlight the utility of MD for the broader class of indazole compounds, specific research detailing the dynamic behavior and conformational transitions of this compound was not found in the available literature. Such a study would be valuable for understanding its intrinsic flexibility and how its structure evolves in different environments.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface (HS) analysis is a computational method used to investigate intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a visual and quantitative understanding of how molecules are packed. nih.govmdpi.com

The primary application of Hirshfeld surface analysis is the quantitative breakdown of intermolecular contacts, which are crucial for the stability of the crystal structure. nih.gov The analysis generates two-dimensional (2D) fingerprint plots, which summarize the frequency of different types of atomic contacts. Each point on the plot represents a unique pair of distances (di and de) from the surface to the nearest nucleus inside and outside the surface, respectively.

Table 1: Percentage Contribution of Intermolecular Contacts for 5-[(5-nitro-1H-indazol-1-yl)methyl] Data derived from a Hirshfeld surface analysis of a structurally related indazole derivative. nih.gov

| Contact Type | Contribution (%) |

| H···H | 36.3% |

| O···H/H···O | 23.4% |

| C···H/H···C | 13.4% |

| N···H/H···N | 11.4% |

Hirshfeld surfaces can be mapped with various properties, such as dnorm (normalized contact distance), to visualize intermolecular interactions. The dnorm surface uses a red-white-blue color scale, where red spots indicate close intermolecular contacts (shorter than the van der Waals radii sum), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. nih.govmdpi.com This visualization provides an immediate picture of the most significant interactions, such as hydrogen bonds, which typically appear as distinct red areas on the surface. nih.gov

The 2D fingerprint plots complement this visualization by decomposing the Hirshfeld surface into contributions from different atom pairs (e.g., O···H, N···H, H···H). nih.govresearchgate.net These plots provide a detailed summary of the nature and extent of the intermolecular interactions that stabilize the crystal structure. For example, sharp, distinct spikes in the fingerprint plot are characteristic of strong interactions like hydrogen bonds, while more diffuse features represent weaker van der Waals contacts. researchgate.net

Reaction Mechanism Studies through Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), is an essential tool for elucidating the mechanisms of chemical reactions. researchgate.net These theoretical studies can map out potential reaction pathways, identify transition states, and calculate activation energy barriers, thereby predicting the most feasible route for the synthesis of a target molecule. researchgate.netmdpi.com

For complex organic molecules, computational studies can simulate reaction conditions and explore the effects of different reagents, catalysts, and solvents. For example, in the theoretical synthesis of other nitro-containing heterocyclic compounds such as 5-nitro-1,2,4-triazol-3-one (NTO), computational models have been used to construct reaction routes and estimate the energy barriers for each elementary step. researchgate.netmdpi.com Such studies can compare different synthetic strategies, like using various nitrating agents or catalysts, to identify the most efficient and energetically favorable pathway. researchgate.net

While specific computational studies on the reaction mechanism for the synthesis of this compound are not detailed in the available literature, the established methodologies are directly applicable. A theoretical investigation would likely involve modeling the cyclization of a substituted phenylhydrazine (B124118) precursor followed by nitration. DFT calculations would be employed to optimize the geometries of reactants, intermediates, and transition states, ultimately providing a detailed, atomistic understanding of the reaction dynamics and thermodynamics.

Mechanistic Biological Activity Studies and Molecular Target Interactions of 5 Nitro 1h Indazol 3 Yl Acetic Acid Derivatives

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations have been instrumental in predicting and rationalizing the binding modes of (5-Nitro-1H-indazol-3-YL)acetic acid derivatives with various protein targets. These in silico studies provide critical insights into the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern ligand-receptor recognition and stability.

SARS-CoV-2 3CL Protease Inhibition Studies

The main protease (Mpro), also known as 3C-like protease (3CLpro), is a crucial enzyme in the life cycle of SARS-CoV-2, making it a prime target for antiviral drug development. nih.govnih.gov Molecular modeling studies have been conducted to evaluate the binding affinity of indazole derivatives, such as 2-(5-Nitro-1-H-indazol-1-yl) acetic acid, with the SARS-CoV-2 Mpro active site.

Computational analyses revealed a stable binding mode for this indazole derivative within the enzyme's active pocket, with a calculated binding energy of -8.1 kcal/mol. nih.gov The stability of the ligand-protein complex is attributed to specific interactions with key amino acid residues. The docking results indicate that the catalytic dyad residue, His41, is a favorable site for pi-pi interactions with the indazole ring system. nih.gov Furthermore, the carboxylate group of the acetic acid moiety is positioned to form a salt bridge with the side chain of Glu166, another critical residue in the substrate-binding pocket. nih.gov These interactions effectively anchor the inhibitor within the active site, potentially disrupting the protease's catalytic function.

| Interacting Residue | Type of Interaction | Predicted Role in Binding |

|---|---|---|

| His41 | Pi-Pi Stacking | Anchors the indazole ring in the active site. |

| Glu166 | Salt Bridge / Ionic Interaction | Stabilizes the acetic acid moiety of the ligand. |

DNA Gyrase B Inhibition Mechanisms

Bacterial DNA gyrase is a well-established and validated target for antibacterial agents due to its essential role in DNA replication and its absence in mammals. researchgate.netnih.gov The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses an ATP-binding site that provides the energy required for the enzyme's catalytic function, making it an attractive target for inhibitors. researchgate.netnih.gov

While derivatives of 5-nitroindazole (B105863) are known to possess antibacterial properties, specific molecular docking studies detailing the interaction of this compound with the DNA gyrase B subunit are not extensively documented in the literature. However, the broader class of indazole derivatives has been identified as a novel class of GyrB inhibitors. researchgate.net Structure-based drug design efforts have shown that the indazole scaffold can be optimized to fit within the ATP-binding pocket of GyrB. researchgate.net

The general mechanism of GyrB inhibition involves the competitive blocking of the ATP-binding site. researchgate.net Inhibitors typically form key hydrogen bonds and hydrophobic interactions with residues in this pocket. For example, a conserved water molecule and the side chain of an aspartate residue (Asp73 in E. coli) are crucial for anchoring many inhibitors. nih.gov The pyrrole-NH and amide C=O groups of some known inhibitors are important for these hydrogen bonding interactions. visionpublisher.info It is hypothesized that nitro-indazole derivatives could adopt a similar binding mode, with the indazole core occupying the hydrophobic regions of the pocket and the nitro and acetic acid groups forming specific hydrogen bonds to disrupt ATP binding and inhibit enzyme activity.

| Residue (E. coli) | Typical Interaction | Functional Role |

|---|---|---|

| Asp73 | Hydrogen Bond Acceptor/Donor | Crucial for binding the amide/hydroxyl groups of inhibitors. |

| Asn46 | Hydrogen Bond Donor/Acceptor | Forms hydrogen bonds with various inhibitor scaffolds. |

| Val71, Ile78, Pro79 | Hydrophobic Interactions | Forms a hydrophobic pocket for binding aromatic/aliphatic parts of inhibitors. |

| Conserved Water Molecule | Water-mediated Hydrogen Bond | Bridges interactions between the inhibitor and the protein. |

Interactions with Nitroreductases (NTRs) and Flavin Mononucleotide Reduced (FMNH2) in Trypanocidal Activity

The trypanocidal activity of many nitroaromatic compounds, including 5-nitroindazole derivatives, is dependent on their activation by parasitic nitroreductases (NTRs). nih.gov These enzymes, which are absent in mammalian cells, provide a basis for selective toxicity. The type I NTR found in Trypanosoma cruzi (TcNTR) catalyzes the two-electron reduction of the nitro group. nih.gov

Computational docking studies on related 5-nitroindazolin-3-one derivatives have provided insights into the interaction with TcNTR. nih.gov These studies reveal that the compounds bind within the active site of the enzyme, interacting with critical residues and the cofactor, flavin mononucleotide reduced (FMNH2). nih.gov The binding is essential for the subsequent reduction of the nitro group. This enzymatic reduction is a critical activation step, converting the prodrug into highly reactive cytotoxic metabolites, such as nitroso and hydroxylamine (B1172632) intermediates, which are ultimately responsible for killing the parasite. nih.gov

The docking models suggest that the indazole ring sits (B43327) in a pocket of the enzyme, while the nitro group is positioned in close proximity to the FMNH2 cofactor, facilitating the electron transfer required for its reduction. nih.gov The specific interactions within the TcNTR active site are therefore a prerequisite for the compound's trypanocidal mechanism of action.

Role of the Nitro Group in Biological Mechanisms

The nitro group at the 5-position of the indazole ring is not merely a structural feature but a key functional component that actively participates in the biological mechanisms of these derivatives. Its strong electron-withdrawing nature and redox properties are central to its bioactivity.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A primary mechanism underlying the trypanocidal activity of 5-nitroindazole derivatives is the induction of severe oxidative stress within the parasite. nih.gov Following the reduction of the 5-nitro group by TcNTR, the resulting metabolites can participate in redox cycling. This process leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. nih.gov

The accumulation of ROS overwhelms the parasite's antioxidant defenses, leading to widespread damage to cellular components, including lipids, proteins, and DNA. This cascade of oxidative damage ultimately triggers apoptosis, a form of programmed cell death, in the parasite. nih.gov Therefore, the 5-nitro group acts as a trigger, initiating a chain of events that culminates in lethal oxidative stress for the trypanosome.

Influence on Bioactivity and Selectivity

Beyond its role as a substrate for NTRs, the nitro group, being a strong electron-withdrawing moiety, significantly alters the electronic properties of the entire molecule. This can influence how the compound interacts with various biological targets, affecting its binding affinity and specificity. The polarity imparted by the nitro group can also impact the molecule's pharmacokinetic properties, such as solubility and membrane permeability, which are crucial for reaching the site of action. Thus, the nitro group can be considered both a pharmacophore, essential for the desired biological effect, and a feature that modulates selectivity.

Structure-Activity Relationship (SAR) Investigations in Indazole Derivatives

Impact of Substitution Patterns on Biological Response

The type and position of substituents on the indazole ring system dramatically influence the molecule's biological effects. Research has shown that even minor chemical modifications can lead to significant changes in potency and selectivity across various therapeutic targets.

For instance, in the development of kinase inhibitors, substitutions at the 5-position of the indazole ring have proven critical. Studies on glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors revealed that derivatives with a methoxy (B1213986) group at the 5-position showed higher potency compared to those with a methyl group at the same position. rsc.orgnih.gov Similarly, the addition of a methyl group to the indazole phenyl ring of another derivative led to a notable increase in its inhibitory activity. rsc.org

In the context of anticancer activity, the substituent on the benzene (B151609) ring at the C-5 position of indazole significantly affects anti-proliferative activity against certain cancer cell lines. nih.gov The nature of the group at the C-3 position is also a key determinant of activity. For example, in a series of indazole-3-carboxamides designed as calcium-release activated calcium (CRAC) channel blockers, the specific 3-carboxamide regiochemistry was found to be essential for activity. The indazole-3-carboxamide derivative 12d actively inhibited calcium influx, while its reverse amide isomer 9c was inactive. nih.gov

Furthermore, in the pursuit of selective estrogen receptor degraders (SERDs), SAR studies on a triphenylalkene scaffold incorporating an indazole nucleus identified that replacing an ethyl group with a cyclobutyl group enhanced potency. nih.gov Incorporating larger substituents like CF3 on the para-position of an upper aryl ring improved degradation efficacy. nih.gov

The following table summarizes key findings from SAR studies on various indazole derivatives.

| Indazole Derivative Series | Target/Activity | Position of Substitution | Favorable Substituent(s) | Unfavorable/Less Active Substituent(s) |

| 1H-Indazole-3-carboxamides | Glycogen Synthase Kinase-3 (GSK-3) | C-5 | Methoxy | Methyl |

| 1H-Indazole-3-carboxamides | CRAC Channel Blockade | C-3 | 3-carboxamide linkage | Reverse amide linkage |

| Indazole-based SERDs | Estrogen Receptor Degradation | Upper Aryl Ring (para) | CF3, Cyclobutyl | Ethyl |

| 1H-Indazol-3-amine Derivatives | FGFR1 Inhibition | Methoxy group on phenyl ring | Methoxy oxygen (forms H-bond) | - |

| Galloyl benzamide-based indazoles | JNK Inhibition | - | Indazole core | - |

Conformational Influence on Target Binding

The three-dimensional arrangement (conformation) of an indazole derivative is a critical factor that governs its ability to bind effectively to a biological target. The specific orientation of the indazole ring and its substituents within the binding pocket of a protein determines the formation of key interactions, such as hydrogen bonds and π-π stacking, which are essential for high-affinity binding.

X-ray crystallography and molecular docking studies have provided detailed pictures of how these molecules orient themselves to exert their effects. For example, an X-ray crystal structure of a 3-aminoindazole derivative bound to HIV protease revealed its precise binding mode. nih.gov Similarly, molecular docking analyses of indazole derivatives targeting Aurora kinases showed that the indazole core binds with hinge residues (Glu211 and Ala213), while other parts of the molecule form hydrogen bonds with different amino acids like Lys141, Thr217, and Arg220. nih.gov A dissimilar orientation of the indazole ring can lead to a completely different set of interactions and, consequently, altered biological activity. nih.gov

In the case of fibroblast growth factor receptor (FGFR) inhibitors, the 3-aminoindazole group was found to occupy the hinge region of the ATP binding site, forming three crucial hydrogen bonds. nih.gov The phenyl ring of the indazole moiety participated in π-π stacking interactions, further stabilizing the complex. nih.gov These studies underscore that the molecule's ability to adopt the correct conformation to engage in these specific interactions is paramount for its inhibitory potency.

Mechanistic Studies related to Broader Biological Applications

Indazole derivatives have demonstrated a wide array of pharmacological activities, attributed to their ability to interact with various biological pathways and targets. Mechanistic studies have begun to unravel the specific molecular interactions responsible for their anti-inflammatory, anticancer, antimicrobial, and other therapeutic effects.

Anti-inflammatory, Anticancer, and Antimicrobial Mechanisms (General Indazole Derivatives)

Anti-inflammatory Mechanisms: The anti-inflammatory properties of indazole derivatives are often linked to their ability to modulate key mediators of the inflammatory cascade. researchgate.net Studies have shown that these compounds can inhibit the cyclooxygenase-2 (COX-2) enzyme, a critical player in the synthesis of prostaglandins (B1171923) which are pro-inflammatory molecules. nih.govbohrium.com Beyond COX-2, some indazole derivatives also exert their effects by inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov Additionally, a free radical scavenging activity has been identified as another potential mechanism contributing to their anti-inflammatory action. nih.gov

Anticancer Mechanisms: The anticancer activity of the indazole scaffold is one of its most extensively studied properties. dntb.gov.ua These derivatives employ a variety of mechanisms to inhibit tumor growth and proliferation. researchgate.net A primary mode of action is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that often become dysregulated in cancer. rsc.org Indazole-based drugs like Pazopanib and Axitinib are multi-kinase inhibitors. researchgate.net

Other anticancer mechanisms include:

Induction of Apoptosis: Certain indazole derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key apoptosis-related proteins, such as upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. rsc.orgnih.gov

Inhibition of Glycolysis: The indazole derivative Lonidamine is thought to exert its effect by inhibiting mitochondrial-associated hexokinase II, which disrupts glycolysis and leads to a decrease in intracellular ATP synthesis in cancer cells. researchgate.net

Disruption of Cell Migration and Invasion: Some derivatives can interfere with the ability of cancer cells to migrate and invade surrounding tissues, a critical step in metastasis. This can involve reducing the activity of enzymes like matrix metalloproteinase-9 (MMP9). rsc.orgnih.gov

| Anticancer Mechanism | Specific Target / Pathway | Example Indazole-based Drug/Derivative |

| Kinase Inhibition | VEGFR, PDGFR, EGFR, FGFR, etc. | Pazopanib, Axitinib, Linifanib |

| Apoptosis Induction | Bax/Bcl-2 Pathway, ROS generation | Compound 2f |

| Glycolysis Inhibition | Mitochondrial Hexokinase II | Lonidamine |

| Anti-angiogenesis | VEGF Pathway | Axitinib |

Antimicrobial Mechanisms: Indazole derivatives have also emerged as a promising class of antimicrobial agents. researchgate.netmdpi.com A key mechanism for their antibacterial action is the inhibition of bacterial DNA gyrase, specifically the GyrB subunit. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics. By inhibiting this enzyme, indazole derivatives disrupt DNA synthesis and lead to bacterial cell death. nih.gov These compounds have shown activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

HIV Protease Inhibition and Estrogen Receptor Activity (General Indazole Derivatives)

HIV Protease Inhibition: The indazole scaffold has been successfully utilized to design potent inhibitors of the human immunodeficiency virus (HIV) protease. researchgate.net This viral enzyme is essential for the life cycle of HIV, as it cleaves newly synthesized polyproteins to produce mature, infectious virus particles. Cyclic ureas incorporating 3-aminoindazole groups have been shown to be extremely potent inhibitors of HIV protease, with some compounds exhibiting inhibitory constants (Ki) in the sub-nanomolar range. nih.gov These molecules act by binding to the active site of the enzyme, preventing it from processing the viral polyproteins and thus halting viral maturation.

Estrogen Receptor Activity: Indazole derivatives have been developed as highly selective ligands for estrogen receptors (ERs), particularly ERβ. illinois.eduacs.org Estrogen receptors are important pharmaceutical targets, especially in the context of breast cancer and other hormone-dependent conditions. acs.org Some indazole-based compounds act as selective estrogen receptor degraders (SERDs), which not only block the receptor but also promote its degradation, providing a distinct mechanism of action from traditional antagonists. nih.govnih.gov Other derivatives have been synthesized to be highly selective agonists or antagonists for ERβ over ERα, allowing for the specific modulation of pathways controlled by this receptor subtype. illinois.edu This selectivity is often achieved through specific substitutions on the phenyl-2H-indazole core, with polar or polarizable groups at the C-3 position favoring high affinity and selectivity for ERβ. illinois.eduacs.org

Applications of 5 Nitro 1h Indazol 3 Yl Acetic Acid in Specialized Chemical and Material Fields

Corrosion Inhibition Performance and Mechanisms

The indazole scaffold and its derivatives have been recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. mdpi.com The protective action of these organic compounds is primarily attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. conicet.gov.ar The adsorption process can involve physisorption, chemisorption, or a combination of both, and is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive environment.

The (5-Nitro-1H-indazol-3-YL)acetic acid molecule possesses several features that suggest its potential as an effective corrosion inhibitor. The indazole ring system, with its nitrogen heteroatoms, can coordinate with metal ions on the surface. Furthermore, the nitro group (-NO2), being a strong electron-withdrawing group, can influence the electron density distribution of the molecule, enhancing its adsorption characteristics. The acetic acid moiety provides an additional site for interaction with the metal surface.

Studies on related nitro-indazole derivatives have demonstrated significant corrosion inhibition efficiencies. For instance, research on 2-methyl-6-nitro-2H-indazole and 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole has shown high protection levels for C38 steel in a 1 M HCl solution. researchgate.net These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The inhibition efficiency of these related compounds increases with their concentration, reaching over 90% at optimal concentrations. researchgate.net

The mechanism of inhibition for indazole derivatives generally involves the adsorption of the molecules onto the metal surface, which follows a specific adsorption isotherm, such as the Langmuir model. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption can be a spontaneous process, as indicated by thermodynamic parameters calculated from experimental data.

Below is an interactive data table summarizing the corrosion inhibition efficiency of some nitro-indazole derivatives on C38 steel in 1 M HCl, which can serve as a reference for the potential performance of this compound.

| Compound | Concentration (M) | Inhibition Efficiency (%) | Temperature (K) |

| 2-methyl-6-nitro-2H-indazole (6NI2) | 10⁻³ | 96.49 | 298 |

| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole (6NE1) | 10⁻³ | 94.73 | 298 |

| 2-methyl-6-nitro-2H-indazole (6NI2) | 10⁻⁴ | 92.11 | 298 |

| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole (6NE1) | 10⁻⁴ | 90.79 | 298 |

| 2-methyl-6-nitro-2H-indazole (6NI2) | 10⁻⁵ | 85.53 | 298 |

| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole (6NE1) | 10⁻⁵ | 82.89 | 298 |

Data sourced from a study on related nitro-indazole derivatives. researchgate.net

Utility as Building Blocks in the Synthesis of Complex Heterocyclic Systems

The structural framework of this compound makes it a valuable precursor in the synthesis of more complex heterocyclic compounds. researchgate.net The indazole core is a "privileged scaffold" in medicinal chemistry, frequently appearing in a variety of therapeutic agents. diva-portal.orgpnrjournal.com The presence of the nitro group and the acetic acid side chain offers multiple reactive sites for further chemical transformations, allowing for the construction of diverse molecular architectures.

The acetic acid moiety at the 3-position of the indazole ring can be readily converted into other functional groups, such as esters, amides, and ketones, which can then participate in cyclization reactions to form new rings. For example, the reaction of indazole derivatives with appropriate reagents can lead to the formation of fused heterocyclic systems like pyrazolo[4,3-b]pyridines and pyrazolo[3,4-b]pyridines. conicet.gov.arnih.govmdpi.com These fused systems are of significant interest due to their wide range of biological activities. nih.govnih.gov

The nitro group on the benzene (B151609) ring of the indazole core can also be chemically modified. For instance, it can be reduced to an amino group, which can then be diazotized or acylated to introduce further diversity into the molecular structure. This amino group can also participate in cyclization reactions to form additional heterocyclic rings.

A notable application of related 3-functionalized indazoles is in the synthesis of pyrazolo[4,3-b]pyridines. nih.gov This can be achieved through a sequence of reactions that may involve nucleophilic aromatic substitution and a modified Japp–Klingemann reaction. nih.govresearchgate.net The resulting pyrazolo[4,3-b]pyridine scaffold is a key component in a number of biologically active molecules, including kinase inhibitors used in cancer therapy. nih.gov

The versatility of this compound as a building block is highlighted by the various synthetic strategies that can be employed to construct novel heterocyclic frameworks. These strategies often involve multi-component reactions or one-pot procedures, which are efficient and atom-economical methods for generating molecular complexity.

Integration into Drug Delivery Systems (e.g., Microencapsulation)

While specific studies on the microencapsulation of this compound are not extensively reported, the general principles of drug delivery and the known biological relevance of the indazole nucleus suggest its potential in this area. pnrjournal.comaustinpublishinggroup.com Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to give small capsules. This technique is widely used in the pharmaceutical industry to protect drugs from degradation, control their release, and target them to specific sites in the body.

Given that many indazole derivatives exhibit a range of pharmacological activities, including anti-inflammatory and anticancer properties, this compound could serve as a precursor or a component in the development of new therapeutic agents. nih.gov Once a biologically active derivative is identified, microencapsulation could be a viable strategy to enhance its therapeutic efficacy.

The choice of encapsulation material is crucial and often involves biodegradable polymers. The properties of these polymers can be tailored to control the drug release kinetics. For a compound like this compound or its derivatives, the acetic acid functional group could potentially be used to conjugate the molecule to the encapsulating polymer, providing a stable formulation with a controlled release profile.

The development of such a drug delivery system would involve several stages, including the selection of an appropriate encapsulation technique (e.g., spray drying, coacervation, or emulsion solvent evaporation), characterization of the microcapsules in terms of size, morphology, and drug loading, and in vitro and in vivo studies to evaluate the drug release profile and therapeutic efficacy.

Potential in Optoelectronic Materials and Advanced Functional Compounds

The photophysical properties of certain indazole derivatives, particularly those containing a nitro group, suggest their potential for use in optoelectronic materials. researchgate.net The 5-nitro-1H-indazole core, present in this compound, can act as a chromophore, a part of a molecule responsible for its color and its interaction with light.

Research on compounds synthesized from 5-nitro-1H-indazole has revealed interesting fluorescent properties. researchgate.net For example, the reaction of 5-nitro-1H-indazole with aryl acetonitriles can lead to the formation of new heterocyclic compounds that exhibit fluorescence. researchgate.net The fluorescence in these molecules can be attributed to an efficient intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part. researchgate.net In the case of this compound, the indazole ring could act as an electron donor, while the nitro group could function as an electron acceptor.

The absorption and emission of light by these molecules can be tuned by modifying their chemical structure. This tunability is a desirable characteristic for materials used in optoelectronic devices such as organic light-emitting diodes (OLEDs), fluorescent sensors, and photodetectors. The acetic acid side chain of this compound offers a convenient handle for attaching the molecule to other components of a device or for further chemical modifications to fine-tune its photophysical properties.

The following interactive data table presents the photophysical data for some fluorescent compounds derived from 5-nitro-1H-indazole in chloroform, which indicates the potential of this structural motif in optoelectronic applications.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| 3a | 302, 470 | 545 | 75 | 0.25 |

| 3b | 301, 472 | 548 | 76 | 0.22 |

| 3c | 303, 475 | 550 | 75 | 0.18 |

| 3d | 301, 473 | 549 | 76 | 0.20 |

Data for 3H-pyrazolo[4,3-a]acridin-11-carbonitrile derivatives synthesized from 5-nitro-1H-indazole. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (5-Nitro-1H-indazol-3-YL)acetic acid?

- Methodology : The synthesis typically involves multi-step protocols starting from halogenated nitrobenzoic acid derivatives. Key steps include:

- Friedel-Crafts acylation : Conversion of 2-chloro-5-nitrobenzoic acid to an acid chloride, followed by acylation with aromatic substrates (e.g., 1,2-dichlorobenzene) under AlCl₃ catalysis .

- Indazole ring closure : Heating the intermediate ketone with hydrazine hydrate in DMF to form the indazole core .

- Nitro group reduction : Use of Raney nickel and hydrazine hydrate to reduce the nitro group to an amine, though this step may require optimization to avoid over-reduction or side reactions .

- Acetic acid side-chain introduction : Reacting 5-nitro-1H-indazol-3-amine with acylating agents (e.g., bromoacetic acid derivatives) under basic conditions .

- Table 1 : Summary of Critical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Acylation | AlCl₃, 1,2-dichlorobenzene, 80°C | 65–70 | Control of regioselectivity |

| Ring closure | N₂H₄·H₂O, DMF, reflux | 50–55 | Byproduct formation from residual chloride |

| Nitro reduction | Raney Ni, N₂H₄·H₂O, iPrOH | 40–45 | Over-reduction to hydroxylamine derivatives |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Primary Methods :

- ¹H/¹³C NMR : Assigns proton environments (e.g., indazole C3-CH₂COOH resonance at δ ~4.2 ppm) and confirms acetic acid side-chain integration .

- X-ray crystallography : SHELXL refinement (via WinGX/ORTEP) resolves structural ambiguities, such as nitro group orientation and hydrogen bonding patterns .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ = 252.1 m/z) .

Q. How does solvent choice impact the stability and reactivity of this compound?

- Solubility Profile :

- Polar aprotic solvents (DMF, DMSO) : Enhance solubility (>50 mg/mL) but may promote nitro group decomposition at elevated temperatures .

- Aqueous buffers (pH 7.4) : Limited solubility (<1 mg/mL); acetic acid side-chain ionization (pKa ~3.5) improves solubility in alkaline conditions .

- Stability Considerations :

- Avoid prolonged storage in halogenated solvents (e.g., CHCl₃) due to potential nucleophilic aromatic substitution at the nitro position .

Advanced Research Questions

Q. How can conflicting crystallographic data on nitro group orientation be resolved?

- Issue : Discrepancies between predicted (DFT-optimized) and observed nitro group torsion angles in X-ray structures.

- Resolution Strategy :

- SHELXL refinement : Apply anisotropic displacement parameters and twin refinement for high-resolution data (e.g., <1.0 Å) to model disorder .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) stabilizing specific conformers .

Q. What experimental design optimizes nitro group reduction without side-product formation?

- Challenge : Competing reduction pathways yielding hydroxylamine or amine byproducts.

- Optimized Protocol :

- Catalyst screening : Raney nickel outperforms Pd/C in selectivity for nitro-to-amine conversion (90% vs. 60% yield) .

- Solvent system : Isopropanol/water (4:1) minimizes over-reduction by stabilizing intermediates .

- In-situ monitoring : Use FT-IR to track nitro (1520 cm⁻¹) and amine (3450 cm⁻¹) peaks during reaction progression .

- Table 2 : Reduction Efficiency Under Varied Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Raney Ni | iPrOH/H₂O | 60 | 85 | 92 |

| Pd/C | EtOH | 25 | 60 | 75 |

Q. How can bioactivity studies differentiate between target-specific effects and nonspecific cytotoxicity?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.